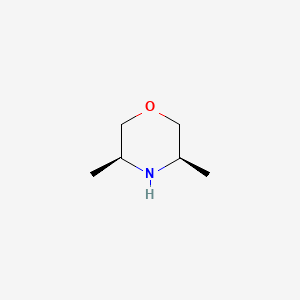

(3R,5S)-3,5-Dimethylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R)-3,5-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKHWJFKHDRFFZ-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45597-00-0 | |

| Record name | 3,5-Dimethylmorpholine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045597000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-dimethylmorpholine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z27K3K56XN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (3R,5S)-3,5-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (3R,5S)-3,5-dimethylmorpholine, a chiral heterocyclic compound of significant interest in medicinal chemistry. Its unique structural features make it a valuable building block, particularly in the development of targeted therapeutics.

Chemical Identity and Properties

This compound is the meso stereoisomer of 3,5-dimethylmorpholine, meaning it has two stereocenters but is achiral overall due to a plane of symmetry.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 45597-00-0 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | This compound |

| Synonyms | meso-3,5-Dimethylmorpholine, cis-3,5-Dimethylmorpholine |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 151 °C |

| Density | 0.862 g/cm³ |

| Flash Point | 50 °C |

| pKa | 9.09 ± 0.60 |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic strategy involves the cyclization of a suitably protected N-substituted bis(2-hydroxypropyl)amine derivative. The stereochemistry at the 3 and 5 positions is established by using the appropriate enantiomers of alanine or a related chiral building block.

Experimental Workflow: General Synthesis of Chiral Dimethylmorpholines

Caption: A generalized workflow for the synthesis of chiral dimethylmorpholines.

Purification and Analysis

Purification of this compound can be achieved by fractional distillation or column chromatography. The separation of its stereoisomers (the cis/meso form from the trans/chiral forms) can be accomplished using chiral high-performance liquid chromatography (HPLC).

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Chiral HPLC: To assess enantiomeric and diastereomeric purity.

Applications in Drug Development

The rigid, chair-like conformation of the morpholine ring and the stereochemical definition of the methyl groups make this compound a valuable scaffold in medicinal chemistry. Its primary application lies in the development of kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway.

Role in mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers and neurological disorders.[1][2][3][4]

The morpholine moiety, and specifically substituted morpholines like the 3,5-dimethyl variant, has been identified as a key pharmacophore for potent and selective mTOR inhibitors.[5] The stereochemistry of the substituents on the morpholine ring can significantly influence the binding affinity and selectivity of the inhibitor for the mTOR kinase domain over other related kinases like PI3K.

PI3K/AKT/mTOR Signaling Pathway and Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for mTOR inhibitors.

Safety Information

While specific safety data for the (3R,5S) isomer is limited, the following information for 3,5-dimethylmorpholine (mixture of isomers) should be considered.

Table 3: Hazard Identification

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a cool, dry place.

Conclusion

This compound is a stereochemically defined building block with significant potential in drug discovery, particularly in the design of selective mTOR inhibitors. Its synthesis and purification require careful control of stereochemistry. The continued exploration of this and other chiral morpholine scaffolds is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. scienceopen.com [scienceopen.com]

- 2. rsc.org [rsc.org]

- 3. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3S,5S)-3,5-Dimethylmorpholine | C6H13NO | CID 11768549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

An In-depth Technical Guide to the Synthesis of cis-3,5-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for cis-3,5-dimethylmorpholine, with a focus on established methodologies, experimental protocols, and quantitative data. The primary synthetic pathway involves the acid-catalyzed cyclization of diisopropanolamine.

Synthetic Pathway

The predominant method for synthesizing 2,6-dimethylmorpholine, which is likely the intended compound based on available literature, involves the dehydration and cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) in the presence of a strong acid catalyst, typically sulfuric acid. This reaction yields a mixture of cis and trans isomers, with conditions optimized to favor the formation of the desired cis isomer.

Caption: General synthetic pathway for 2,6-dimethylmorpholine.

Experimental Protocols

The following protocols are derived from established patent literature, outlining the synthesis of 2,6-dimethylmorpholine with a high proportion of the cis-isomer.

Protocol 1: Cyclization of Diisopropanolamine with Sulfuric Acid

This method focuses on the simultaneous addition of reactants to control the reaction temperature and maximize the yield of the cis-isomer.[1][2]

Materials:

-

Diisopropanolamine

-

90-120% Sulfuric Acid

-

50% Sodium Hydroxide Solution

-

Water

Procedure:

-

Simultaneously meter diisopropanolamine (containing 0-20% water) and excess 90-120% strength sulfuric acid into a reactor with thorough stirring. The temperature of the reaction mixture is allowed to rise to 85-170°C without external cooling.[1][2]

-

Heat the reaction mixture to a temperature between 150°C and 190°C for 1 to 25 hours, during which water is distilled off.[1][2]

-

After cooling, neutralize the reaction mixture by adding a 50% sodium hydroxide solution.

-

Distill the resulting mixture to obtain a crude product containing a mixture of cis- and trans-2,6-dimethylmorpholine.

-

Dry the crude product with concentrated sodium hydroxide to yield the final product with a high proportion of the cis-isomer.[2]

Protocol 2: Purification of cis-2,6-Dimethylmorpholine via Salt Formation

This protocol describes a method for purifying the cis-isomer from a mixture of cis and trans isomers by forming a salt with an organic acid, followed by recrystallization.

Materials:

-

Mixture of cis- and trans-2,6-dimethylmorpholine

-

Ethyl acetate

-

Acetic acid, propionic acid, or n-butyric acid

Procedure:

-

Dissolve the mixture of 2,6-dimethylmorpholine isomers in ethyl acetate.

-

Add an organic acid (e.g., acetic acid, propionic acid, or n-butyric acid) dropwise while stirring.

-

Cool the mixture to induce crystallization of the corresponding salt of cis-2,6-dimethylmorpholine.

-

Isolate the crystals by filtration.

-

Recrystallize the salt from a suitable solvent (e.g., ethyl acetate) to improve purity.

-

Treat the purified salt with a strong base to liberate the free cis-2,6-dimethylmorpholine.

Quantitative Data

The following tables summarize the quantitative data from various experimental conditions reported in the literature.

Table 1: Influence of Reaction Conditions on Yield and Isomer Ratio

| Molar Ratio (Diisopropanolamine:H₂SO₄) | Reaction Temperature (°C) | Reaction Time (hours) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) | Reference |

| 1.0 : 1.5 | 180 | 5 | 96 | 80 | 20 | [3] |

| 1.0 : 2.0 | 180 | 3 | 94 | 84 | 16 | [1] |

| 1.0 : 3.0 | 180 | 3 | 91 | 88 | 12 | [3] |

| - | 200 | 3 | 81 | 78 | 22 | [1] |

| Simultaneous Addition | 184 | - | 91 | 88 | 12 | [2] |

Table 2: Purification of cis-2,6-Dimethylmorpholine via Salt Formation

| Acid Used | Solvent | Salt Forming Yield (%) | Reference |

| Acetic Acid | Ethyl Acetate | 76.03 | [4] |

| Acetic Acid | Isopropyl Acetate | 77.43 | [4] |

| Propionic Acid | Ethyl Acetate | 72.00 | [4] |

| Propionic Acid | Ethyl Acetate | 85.30 | [4] |

| n-Butyric Acid | Isopropyl Acetate | 71.02 | [4] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of cis-2,6-dimethylmorpholine.

Caption: Workflow for synthesis and purification.

References

- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

physical and chemical properties of (3R,5S)-3,5-Dimethylmorpholine

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of (3R,5S)-3,5-Dimethylmorpholine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key data, outlines potential experimental protocols, and visualizes its relevance in significant signaling pathways.

Core Physical and Chemical Properties

This compound, also known as cis-3,5-Dimethylmorpholine, is a chiral organic compound. Its properties are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | cis-3,5-Dimethylmorpholine | [1] |

| CAS Number | 45597-00-0 | [2] |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| Physical Property | Value | Source |

| Appearance | Liquid | [4] |

| Boiling Point | 151 °C | N/A |

| Melting Point | -85 °C (for the related cis-2,6-dimethylmorpholine) | [5][6] |

| Density | 0.862 g/cm³ | N/A |

| Flash Point | 50 °C | [4] |

| Solubility | Soluble in water and common organic solvents. | N/A |

Experimental Protocols

Synthesis of Chiral Morpholine Derivatives

A general methodology for the synthesis of chiral morpholines involves the cyclization of optically pure N-allyl-β-amino alcohols using bromine. This halocyclization reaction provides a route to highly substituted chiral morpholines. The reaction is typically performed under a nitrogen atmosphere at low temperatures (e.g., -78 °C) in a solvent such as dichloromethane. The reaction is quenched with a base, and the product is purified by chromatography.

Purification of cis-Dimethylmorpholine

A common method for the purification of cis-dimethylmorpholine isomers involves crystallization. The crude product can be dissolved in a suitable solvent, such as ethyl acetate or isopropyl acetate, and treated with an acid (e.g., propionic acid or acetic acid) to form the corresponding salt. The salt is then crystallized, collected by filtration, and dried. The purified cis-dimethylmorpholine can be liberated from its salt by treatment with a base.

Role in Drug Development and Signaling Pathways

The dimethylmorpholine moiety is a key structural feature in several classes of kinase inhibitors, highlighting its importance in drug discovery and development.

LRRK2 Inhibition

The 2,5-dimethylmorpholine ring is a component of selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease. LRRK2 inhibitors are being investigated as potential therapeutic agents for this neurodegenerative disorder. The signaling pathway involving LRRK2 is complex, but its inhibition is a key therapeutic strategy.

Caption: LRRK2 Kinase Inhibition Pathway.

PI3K/mTOR Inhibition

Derivatives of 3,5-dimethylmorpholine have also been incorporated into dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[7] The PI3K/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Dual inhibitors targeting this pathway are a promising strategy in oncology.

Caption: PI3K/mTOR Signaling Inhibition.

References

- 1. 3,5-Dimethylmorpholine | 123-57-9 | Benchchem [benchchem.com]

- 2. CAS 45597-00-0 | cis-3,5-dimethylmorpholine - Synblock [synblock.com]

- 3. (3S,5S)-3,5-Dimethylmorpholine | C6H13NO | CID 11768549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethyl-morpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. cis-2,6-Dimethylmorpholine | 6485-55-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3R,5S)-3,5-Dimethylmorpholine: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5S)-3,5-Dimethylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a cis-isomer of 3,5-dimethylmorpholine, its stereochemically defined structure makes it a valuable building block for the synthesis of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of the structure, stereochemistry, and conformational analysis of this compound. While detailed experimental protocols for its synthesis and specific quantitative data remain elusive in publicly accessible literature, this document consolidates available information on its properties and its role as a key intermediate in the development of pharmacologically active agents, such as mTOR inhibitors.

Molecular Structure and Stereochemistry

This compound is a saturated six-membered heterocycle containing an oxygen and a nitrogen atom at positions 1 and 4, respectively. The designation "(3R,5S)" specifies the absolute configuration at the two chiral centers, C3 and C5. The methyl groups at these positions are oriented on the same side of the morpholine ring, resulting in a cis configuration. This stands in contrast to the trans isomers, (3R,5R)- and (3S,5S)-3,5-dimethylmorpholine.

The morpholine ring typically adopts a chair conformation to minimize steric strain. In the case of the cis-isomer, the thermodynamically most stable conformation is the one where both methyl groups occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions that would occur if the methyl groups were in axial positions.

Caption: 2D chemical structure of this compound.

Caption: Preferred chair conformation of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 151 °C | [1] |

| Density | 0.862 g/cm³ | [1] |

| Flash Point | 50 °C | [1] |

| pKa | 9.09 ± 0.60 (Predicted) | [1] |

| CAS Number | 2722708-20-3 |

Synthesis

A detailed, peer-reviewed experimental protocol for the enantioselective synthesis of this compound is not explicitly available in the searched literature. However, general strategies for the synthesis of substituted morpholines can be inferred and adapted. The synthesis of chiral morpholines often involves the cyclization of appropriately substituted amino alcohols. For this compound, a plausible synthetic route would involve starting materials that already possess the desired stereochemistry, such as (R)-alaninol and an (S)-2-hydroxypropionate derivative.

A general workflow for such a synthesis can be conceptualized as follows:

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Detailed, experimentally verified NMR data for this compound is not available in a structured format in the reviewed literature. However, based on the known spectra of related morpholine derivatives, a predicted set of ¹H and ¹³C NMR chemical shifts can be estimated. The symmetry of the cis-isomer would lead to a simplified spectrum compared to a non-symmetrical derivative.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2, H-6 (axial) | 2.0 - 2.4 | m | |

| H-2, H-6 (equatorial) | 2.6 - 3.0 | m | |

| H-3, H-5 | 3.4 - 3.8 | m | |

| CH₃ | 1.0 - 1.2 | d | J ≈ 6-7 |

| NH | 1.5 - 2.5 | br s |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2, C-6 | 68 - 72 |

| C-3, C-5 | 50 - 55 |

| CH₃ | 18 - 22 |

Application in Drug Discovery

This compound serves as a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its rigid, stereochemically defined structure allows for precise control over the three-dimensional arrangement of functional groups in the target molecule, which is often critical for biological activity.

A notable application is in the development of mTOR (mechanistic target of rapamycin) inhibitors. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and neurological disorders. The (3R,5S)-3,5-dimethylmorpholino moiety has been incorporated into potent and selective mTOR inhibitors, where it often occupies a solvent-exposed region of the mTOR kinase domain. The specific stereochemistry of this fragment can influence binding affinity and pharmacokinetic properties of the final drug candidate.

Caption: Logical relationship of this compound in drug development.

Conclusion

This compound is a stereochemically defined building block with significant potential in the synthesis of novel therapeutics. Its cis configuration and the resulting conformational preferences are key to its utility. While a comprehensive experimental dataset for this specific molecule is not widely published, its application in the development of potent mTOR inhibitors highlights its importance for medicinal chemists and drug development professionals. Further research into efficient and scalable stereoselective synthetic routes and a more detailed characterization of its physicochemical properties would be highly valuable to the scientific community.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (3R,5S)-3,5-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3R,5S)-3,5-Dimethylmorpholine, a key chiral building block in synthetic and medicinal chemistry. This document details predicted spectral data, outlines a thorough experimental protocol for data acquisition, and presents a logical workflow for NMR spectral analysis.

Predicted NMR Spectral Data

Due to the absence of a complete, publicly available experimental dataset, the following ¹H and ¹³C NMR spectral data for this compound (in CDCl₃) are based on computational predictions. These values provide a reliable estimation for the purposes of structural verification and analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in its unique chemical environments. The cis-relationship of the two methyl groups on the morpholine ring dictates the specific chemical shifts and coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3, H-5 | 3.65 - 3.75 | m | - | 2H |

| H-2e, H-6e | 3.55 - 3.65 | m | - | 2H |

| H-2a, H-6a | 2.25 - 2.35 | m | - | 2H |

| NH | 1.80 - 2.00 | br s | - | 1H |

| CH₃-3, CH₃-5 | 1.10 - 1.20 | d | 6.5 | 6H |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, reflecting the symmetry of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 74.5 |

| C-3, C-5 | 52.0 |

| CH₃-3, CH₃-5 | 19.5 |

Experimental Protocols for NMR Data Acquisition

The following is a generalized, yet detailed, protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 16 ppm (centered around 4.5 ppm).

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096, depending on the sample concentration.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 240 ppm (centered around 100 ppm).

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.

Caption: Workflow for NMR Analysis of this compound.

An In-depth Technical Guide to (3R,5S)-3,5-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-3,5-Dimethylmorpholine, systematically named cis-3,5-Dimethylmorpholine , is a heterocyclic organic compound belonging to the morpholine family. As a meso compound, it is an achiral molecule despite possessing two stereocenters. This unique structural feature, combined with the inherent physicochemical properties of the morpholine ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure in drug discovery, known to improve the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dimethylmorpholine is presented below. It is important to note that some of these properties may refer to the mixture of stereoisomers, as specific data for the pure (3R,5S) isomer is not always available.

| Property | Value | Reference |

| IUPAC Name | cis-3,5-Dimethylmorpholine | N/A |

| Synonyms | (3R,5S)-rel-3,5-Dimethylmorpholine, meso-3,5-Dimethylmorpholine | [1] |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| CAS Number | 123-57-9 (for 3,5-Dimethylmorpholine) | |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Flash Point | 50 °C (for 3,5-Dimethylmorpholine) | |

| Appearance | Colorless to light yellow liquid | N/A |

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below. This represents a logical synthetic approach rather than a documented experimental protocol.

Conceptual Synthetic Pathway

Caption: Conceptual synthetic workflow for this compound.

Spectroscopic Characterization

Detailed, experimentally-derived spectral data for pure this compound is scarce in the public domain. However, based on the analysis of related morpholine derivatives, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the cis-isomer is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:

-

A doublet for the methyl protons (CH ₃).

-

Multiplets for the methylene protons on the morpholine ring (CH ₂).

-

A multiplet for the methine protons (CH ).

-

A broad singlet for the amine proton (NH ), which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum should also reflect the symmetry of the molecule. Expected signals include:

-

A signal for the methyl carbons (C H₃).

-

Signals for the methylene carbons (C H₂).

-

A signal for the methine carbons (C H).

A published study on N-substituted morpholines provides a basis for predicting the chemical shifts of the ring carbons and protons[2].

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

N-H stretching (around 3300-3500 cm⁻¹).

-

C-H stretching (around 2850-3000 cm⁻¹).

-

C-O-C stretching (around 1070-1150 cm⁻¹).

-

N-H bending (around 1590-1650 cm⁻¹).

The NIST Chemistry WebBook provides a reference spectrum for the parent compound, morpholine, which can serve as a basis for comparison[3].

Potential Biological Activity and Applications in Drug Development

While direct and extensive studies on the biological activity of this compound are limited, the broader class of morpholine derivatives has shown significant promise in medicinal chemistry, particularly in the development of anticancer agents[4][5].

Anticancer Potential

Several studies have highlighted the anticancer properties of various morpholine-containing compounds[4][5]. The morpholine ring is often incorporated into larger molecules to enhance their pharmacological properties. The mechanism of action for these derivatives can vary widely, but some have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines[4].

A logical workflow for investigating the potential anticancer activity of this compound is depicted below.

Caption: Experimental workflow for evaluating anticancer potential.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, given that many anticancer agents exert their effects through the modulation of key cellular signaling cascades, it is plausible that this compound could interact with pathways involved in cell proliferation, survival, and apoptosis. Further research is required to identify any such interactions.

Conclusion

This compound is a structurally interesting meso compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific stereoisomer is limited, its relationship to the broader class of bioactive morpholine derivatives suggests that it warrants further investigation. Future research should focus on developing a robust stereoselective synthesis, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activities and potential mechanisms of action. Such studies will be crucial in determining its value as a building block for novel therapeutics or as a bioactive agent in its own right.

References

- 1. 3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine [webbook.nist.gov]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Commercial Suppliers and Technical Guide for (3R,5S)-3,5-Dimethylmorpholine

For researchers, scientists, and drug development professionals, (3R,5S)-3,5-Dimethylmorpholine is a chiral building block of significant interest, particularly in the design of bioactive molecules. Its rigid, chair-like conformation and the specific stereochemical arrangement of the methyl groups can impart desirable pharmacological properties to a parent compound. This technical guide provides an in-depth overview of commercial suppliers, a representative synthetic protocol, and its application in a key signaling pathway.

Commercial Availability

The availability of this compound and its derivatives can vary. Below is a summary of commercial suppliers. It is important to note that some suppliers may offer the cis-isomer as a racemic mixture of (3R,5S) and (3S,5R) enantiomers, or as a hydrochloride salt. Researchers should carefully verify the stereochemistry and form of the product before purchase.

| Supplier | Product Name | CAS Number | Purity | Notes |

| CHIRALEN | This compound | 2722708-20-3 | 95% | Direct supplier of the specified enantiomer.[1] |

| BLDpharm | (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride | 154596-17-5 | - | Offered as the hydrochloride salt of the racemic cis-isomer. |

| Combi-Blocks | cis-3,5-Dimethylmorpholine hydrochloride | 154596-17-5 | 98% | Offered as the hydrochloride salt of the racemic cis-isomer. |

| Sigma-Aldrich | 3,5-Dimethyl-morpholine | 123-57-9 | - | Stereochemistry is not specified; likely a mixture of isomers. |

| Biosynth | 3,5-Dimethylmorpholine | 123-57-9 | - | Stereochemistry is not specified; likely a mixture of isomers. |

Representative Stereoselective Synthesis

Conceptual Experimental Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

-

N-Acylation: (R)-Alaninol is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath. A base, for instance, triethylamine, is added. (S)-2-Chloropropionyl chloride is then added dropwise to the solution. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-((S)-2-chloropropionyl)-(R)-alaninol intermediate.

-

Intramolecular Williamson Ether Synthesis: The chloroacetamide intermediate is dissolved in an appropriate solvent like tetrahydrofuran. A strong base, such as sodium hydride, is added portion-wise at 0 °C. This facilitates an intramolecular cyclization to form the corresponding morpholin-2-one. The reaction is monitored by thin-layer chromatography. Once the starting material is consumed, the reaction is quenched, and the product is extracted.

-

Reduction of Amide: The resulting morpholin-2-one is reduced to the desired morpholine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3) in a solvent such as tetrahydrofuran. The reaction is typically performed under an inert atmosphere. After the reduction is complete, the reaction is carefully quenched, and the final product, this compound, is isolated and purified, often through distillation or column chromatography.

Application in Drug Discovery: Targeting the mTOR Signaling Pathway

The this compound moiety has been incorporated into potent and selective inhibitors of the mechanistic target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[2] The specific stereochemistry of this fragment can enhance binding affinity and selectivity for the target protein.

mTOR Signaling Pathway and Inhibition

The mTOR protein is a central component of two distinct complexes, mTORC1 and mTORC2. Hyperactivation of the mTOR pathway is implicated in various diseases, including cancer and neurological disorders.[2] Small molecule inhibitors that target the ATP-binding site of mTOR can block the activity of both complexes. The this compound group can be strategically positioned within an inhibitor to interact with the solvent-exposed region of the mTOR kinase domain, contributing to the overall binding and pharmacological profile of the compound.[2]

Caption: Role of this compound-containing inhibitors in the mTOR signaling pathway.

This technical guide provides a foundational understanding of the commercial landscape, synthetic considerations, and a key application of this compound for professionals in the field of drug discovery and chemical research. The unique structural features of this chiral building block continue to make it a valuable component in the design of novel therapeutics.

References

molecular weight and formula of (3R,5S)-3,5-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5S)-3,5-Dimethylmorpholine, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, chair-like conformation and the stereospecific placement of its methyl groups make it an attractive scaffold for the synthesis of complex molecules with specific biological activities. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its application, and its role in the modulation of critical signaling pathways.

Molecular and Physicochemical Properties

This compound, also known as cis-3,5-Dimethylmorpholine, possesses a unique set of properties that are crucial for its application in chemical synthesis. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Boiling Point | 150.8 ± 15.0 °C | [2] |

| CAS Number | 45597-00-0 (for cis-isomer) | [2] |

Synthesis and Application in Drug Development

This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors. Notably, it is a critical component in the synthesis of the brain-penetrant mTOR inhibitor, PQR626, a compound under investigation for the treatment of neurological disorders.[3]

Experimental Protocol: Synthesis of 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626)[5]

This protocol details the use of this compound in a key step of the multi-step synthesis of PQR626. The synthesis starts from cyanuric chloride and involves sequential nucleophilic substitutions.

Materials:

-

Cyanuric chloride

-

(R)-3-methylmorpholine

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Boronate ester intermediate

-

XPhosPdG2 (palladium catalyst)

-

Potassium phosphate (K3PO4)

-

Dioxane/Water solvent mixture

-

Hydrochloric acid (HCl)

Procedure:

-

First Nucleophilic Substitution: Cyanuric chloride is reacted with (R)-3-methylmorpholine in the presence of DIPEA in DCM to yield an intermediate.

-

Second Nucleophilic Substitution: The resulting intermediate is then reacted with this compound. Influenced by the first morpholine derivative, this second substitution proceeds with moderate to excellent yields (48-99%).[4]

-

Suzuki Cross-Coupling: The di-substituted triazine intermediate is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction with a boronate ester intermediate to introduce the pyridin-2-amine moiety.[4]

-

Hydrolysis: The final step involves the hydrolysis of the resulting compound to yield PQR626.

This synthetic approach highlights the importance of this compound in creating a sterically defined and potent inhibitor.

Role in Signaling Pathways: mTOR Inhibition

The end product of the synthesis described above, PQR626, is a potent inhibitor of the mechanistic target of rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurological disorders.

mTOR exists in two distinct complexes, mTORC1 and mTORC2. PQR626, containing the (3R,5S)-3,5-dimethylmorpholino moiety, acts as an ATP-competitive inhibitor of the mTOR kinase domain, thereby blocking the activity of both mTORC1 and mTORC2.[3] The specific stereochemistry of the dimethylmorpholine fragment is crucial for its potent and selective binding to the mTOR kinase domain.

Below is a diagram illustrating the experimental workflow for the synthesis of PQR626.

Caption: Synthetic workflow for PQR626.

The following diagram illustrates the central role of mTOR in cell signaling and the point of inhibition by molecules like PQR626.

Caption: mTOR signaling pathway inhibition.

Conclusion

This compound is a stereochemically defined building block of significant interest to the pharmaceutical industry. Its utility in the synthesis of targeted therapies, such as mTOR inhibitors, underscores its importance in modern drug discovery. The detailed protocols and pathway information provided in this guide are intended to support researchers and scientists in leveraging the unique properties of this compound for the development of novel therapeutics.

References

Navigating the Maze: A Comprehensive Technical Guide to the Safe Handling of Dimethylmorpholine Compounds

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold and its derivatives are of significant interest in medicinal chemistry and drug development, appearing in a range of bioactive molecules. Among these, dimethylmorpholine compounds are utilized as key intermediates and building blocks. However, their safe and effective use in the laboratory necessitates a thorough understanding of their potential hazards and appropriate handling precautions. This in-depth technical guide provides a consolidated resource on the safety, handling, and toxicological properties of various dimethylmorpholine isomers, with a focus on promoting a secure research environment.

Physicochemical and Toxicological Profile

A clear understanding of the inherent properties of dimethylmorpholine compounds is the foundation of a robust safety protocol. The following tables summarize key quantitative data for several common isomers.

Table 1: Physical and Chemical Properties of Dimethylmorpholine Isomers

| Property | 2,6-Dimethylmorpholine (cis/trans mixture) | cis-2,6-Dimethylmorpholine | 2,2-Dimethylmorpholine | 3,3-Dimethylmorpholine |

| CAS Number | 141-91-3[1] | 6485-55-8[2][3] | 147688-58-2[4][5] | 59229-63-9[6][7][8][9] |

| Molecular Formula | C₆H₁₃NO[1][10] | C₆H₁₃NO[3] | C₆H₁₃NO[4][5] | C₆H₁₃NO[6][7] |

| Molecular Weight | 115.17 g/mol [1][10] | 115.17 g/mol [3] | 115.17 g/mol [5] | 115.17 g/mol [7] |

| Appearance | Clear liquid[10] | Colorless to pale yellow liquid[3] | Solid[11] | - |

| Boiling Point | 147 °C (lit.)[1] | 141.3 °C at 1000.2 mBar[12] | 144.3±15.0 °C (Predicted)[4] | 143-144 °C[9] |

| Melting Point | -85 °C (lit.)[1] | -85 °C[12] | - | - |

| Density | 0.935 g/mL at 25 °C (lit.)[1] | 0.94 g/cm³ at 20 °C[3][12] | 0.872±0.06 g/cm³ (Predicted)[4] | 0.9355 g/cm³[9] |

| Flash Point | 48 °C (closed cup)[1] | 41.5 °C at 1013 hPa[12] | Not applicable[11] | - |

| Solubility | Very slightly water soluble[10] | Soluble in water and methanol[3] | - | - |

| Refractive Index | n20/D 1.446 (lit.)[1] | - | - | 1.4472 (589.3 nm 20℃)[13] |

Table 2: Acute Toxicity Data for Dimethylmorpholine Isomers

| Isomer | Test | Route | Species | Value | Citations |

| 2,6-Dimethylmorpholine (cis/trans mixture) | LD50 | Oral | Rat | 2830 mg/kg | [14] |

| LD50 | Dermal | Rat | 1000 - 2000 mg/kg | [14][15] | |

| LC50 | Inhalation | Rat | > 4000 ppm / 4h | [14][15] | |

| cis-2,6-Dimethylmorpholine | LD50 | Oral | Rat | 1270 mg/kg bw | [2][3][12][16] |

| LD50 | Dermal | Rat | > 1000 - < 2000 mg/kg bw | [12][16] | |

| LC50 | Inhalation | Rat | > 4000 ppm | [17] | |

| N,N-Dimethylformamide (related compound) | LD50 | Oral | Rat | > 2000 mg/kg | [18] |

| LD50 | Dermal | Rat | 1100 mg/kg | [18] | |

| LC50 | Inhalation | Rat | 5.9 mg/L / 4h | [18] |

Note: The toxicological properties of many dimethylmorpholine isomers have not been fully investigated. The provided data should be used as a guide, and all isomers should be handled with care, assuming they may be harmful.

Hazard Identification and Safety Precautions

Dimethylmorpholine compounds are typically flammable liquids and are considered hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or absorbed through the skin.

Key Hazards:

-

Flammability: Flammable liquids and vapors. Keep away from heat, sparks, open flames, and hot surfaces.[3] Use non-sparking tools and take precautionary measures against static discharge.[3]

-

Corrosivity: Causes severe skin burns and eye damage.[3]

-

Toxicity: Harmful if swallowed or in contact with skin.[3] May cause respiratory irritation.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[17]

-

Avoid direct contact with the substance. Wear appropriate personal protective equipment (PPE).[17]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep containers tightly closed when not in use.[17]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling dimethylmorpholine compounds.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Clothing: A lab coat or chemical-resistant apron should be worn.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][17]

-

Keep containers tightly closed.[17]

-

Store in a flammable liquids storage cabinet.

Disposal:

-

Dispose of waste in accordance with local, regional, and national regulations.

-

Do not dispose of down the drain.

Emergency Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent.

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][16]

Role in Signaling Pathways

Dimethylmorpholine moieties are present in molecules that modulate key signaling pathways implicated in various diseases, highlighting their importance in drug discovery.

LRRK2 Signaling Pathway

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to Parkinson's disease.[14][16] LRRK2 is a complex protein that interacts with numerous signaling molecules, including members of the mitogen-activated protein kinase (MAPK) pathway and various GTPases like Rab, Rac1, and Cdc42.[19] These interactions influence crucial cellular processes such as cytoskeletal dynamics, vesicular trafficking, and autophagy.[19] The development of LRRK2 inhibitors is a major focus of Parkinson's disease research.

Figure 1: LRRK2 signaling pathway and the inhibitory action of dimethylmorpholine-containing compounds.

mGluR2 Signaling Pathway

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating neurotransmission.[20] As a member of the Group II mGluRs, it is coupled to Gαi/o proteins. Activation of mGluR2 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[21] This pathway is a target for the treatment of various neuropsychiatric disorders. Negative allosteric modulators (NAMs) that contain a dimethylmorpholine scaffold have been developed to fine-tune the activity of this receptor.

Figure 2: mGluR2 signaling pathway and the inhibitory action of dimethylmorpholine-containing NAMs.

Detailed Experimental Protocols

Experimental Workflow: General Procedure for a Reaction Using a Dimethylmorpholine Compound

References

- 1. 2,6-Dimethylmorpholine 97 141-91-3 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2,2-dimethylmorpholine CAS#: 147688-58-2 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3-Dimethylmorpholine [myskinrecipes.com]

- 8. 3,3-Dimethylmorpholine | 59229-63-9 [chemicalbook.com]

- 9. 3,3-Dimethylmorpholine | 59229-63-9 [amp.chemicalbook.com]

- 10. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,2-Dimethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemwhat.com [chemwhat.com]

- 14. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 17. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 18. americanbio.com [americanbio.com]

- 19. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 20. scbt.com [scbt.com]

- 21. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Dimethylmorpholine as a Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development, synthesis, and application of dimethylmorpholine as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are indispensable tools in modern organic chemistry, enabling the stereocontrolled synthesis of complex molecules, a critical aspect of drug discovery and development. The morpholine scaffold, a privileged heterocyclic motif, has seen increasing use in medicinal chemistry, and its chiral derivatives, such as dimethylmorpholine, have emerged as promising chiral auxiliaries.

The Foundation: Chiral Auxiliaries and the Significance of the Morpholine Scaffold

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities.[1] Chiral auxiliaries are stereogenic compounds that are temporarily attached to a prochiral substrate to direct a chemical transformation to produce a specific stereoisomer.[1] This concept was pioneered by chemists like E.J. Corey and has become a fundamental strategy in organic synthesis.[1]

The morpholine ring is a common feature in a multitude of approved drugs and biologically active compounds, valued for its favorable pharmacokinetic properties and synthetic accessibility.[2] The incorporation of stereocenters within the morpholine framework, as seen in dimethylmorpholine, offers a compelling strategy for its use as a chiral directing group. The C₂-symmetry present in trans-2,5- and trans-2,6-dimethylmorpholine is a particularly desirable feature in a chiral auxiliary, as it can create a highly ordered and predictable chiral environment, leading to high levels of stereoselectivity.

The Genesis of a Chiral Auxiliary: Synthesis of Enantiopure Dimethylmorpholine

The efficacy of a chiral auxiliary is contingent upon its availability in high enantiopuric form. Various synthetic strategies have been developed to access enantiomerically pure substituted morpholines.

Synthesis of C₂-Symmetrical 2,6-Disubstituted Morpholines

A concise and efficient method for the synthesis of C₂-symmetrical 2,6-disubstituted morpholines has been reported, which is applicable to the synthesis of 2,6-dimethylmorpholine.[3] This approach involves the ring-opening of an epoxide with a protected amine under solid-liquid phase-transfer catalysis (SL-PTC), featuring a key N → O migration of a tert-butoxycarbonyl (Boc) protecting group.[3]

Detailed Experimental Protocol (Adapted from Albanese et al.) [3]

-

Epoxide Ring-Opening: A mixture of the relevant epoxide (e.g., propylene oxide for the synthesis of 2,6-dimethylmorpholine), N-(p-toluenesulfonyl)-N-(tert-butoxycarbonyl)amine (TsNHBoc), a phase-transfer catalyst such as a quaternary ammonium salt, and a solid base like potassium carbonate are stirred in a suitable solvent at a controlled temperature.

-

Formation of the Carbonate Intermediate: The reaction proceeds through an intramolecular N → O migration of the Boc group, leading to the formation of a key carbonate intermediate.

-

Cyclization and Deprotection: The intermediate carbonate undergoes cyclization to form the morpholine ring, followed by the removal of the protecting groups to afford the desired 2,6-disubstituted morpholine.

Industrial-Scale Synthesis of cis-2,6-Dimethylmorpholine

A patented process outlines a method for the large-scale production of 2,6-dimethylmorpholine with a high proportion of the cis-isomer through the cyclization of diisopropanolamine using sulfuric acid.[4]

Detailed Experimental Protocol (Based on US Patent 4,504,363) [4]

-

Reaction Initiation: Diisopropanolamine, with a water content of 0-20%, and concentrated sulfuric acid (90-120%) are simultaneously added to a reactor.

-

Exothermic Phase: The reaction mixture is stirred without external cooling, allowing the temperature to naturally increase to a range of 85–170°C.

-

Thermal Cyclization: The mixture is then heated to a temperature between 150°C and 190°C for a period of 3 to 12 hours to drive the cyclization.

-

Isolation: The product is isolated from the reaction mixture through a standard workup procedure.

Table 1: Optimization of cis-2,6-Dimethylmorpholine Synthesis [4]

| Molar Ratio (Diisopropanolamine:H₂SO₄) | Reaction Time (h) | Reaction Temperature (°C) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) |

| 1:1.5 | 5 | 180 | 96 | 80 | 20 |

| 1:2.0 | 3 | 180 | 94 | 84 | 16 |

| 1:1.25 | 12 | 170 | 98 | 78 | 22 |

It is important to note that this industrial process yields a mixture of diastereomers. For application as a chiral auxiliary where C₂-symmetry is crucial, the trans-isomer would need to be isolated and resolved into its respective enantiomers.

Applications in Asymmetric Synthesis: The Utility of Dimethylmorpholine

While a comprehensive historical record of dimethylmorpholine's widespread use as a classical chiral auxiliary is not as prominent as that of other auxiliaries, its structural features and the demonstrated utility of other morpholine derivatives in stereoselective synthesis underscore its potential.

Asymmetric Alkylation via Chiral Amide Enolates

A primary application for a C₂-symmetric amine like trans-2,5- or trans-2,6-dimethylmorpholine is in the diastereoselective alkylation of amide enolates. The chiral morpholine auxiliary creates a rigid and sterically defined environment that biases the approach of an electrophile to one face of the enolate.

Hypothetical Experimental Workflow for Asymmetric Alkylation:

-

Amide Formation: The chiral auxiliary, for instance, (2R,5R)-2,5-dimethylmorpholine, is reacted with an acyl chloride to form the corresponding N-acylmorpholine.

-

Enolate Generation: The α-proton of the N-acylmorpholine is deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (typically -78 °C) to generate the lithium enolate.

-

Diastereoselective Alkylation: An electrophile, such as an alkyl halide, is introduced to the enolate solution. The chiral environment enforced by the dimethylmorpholine auxiliary directs the electrophile to a specific face of the enolate, resulting in a high degree of diastereoselectivity.

-

Auxiliary Removal: The newly formed stereocenter is revealed by the cleavage of the amide bond, typically through hydrolysis, to yield the enantiomerically enriched carboxylic acid and allow for the recovery of the chiral dimethylmorpholine auxiliary.

Modern Applications: Morpholine Ketene Aminals in Catalysis

Recent advancements have demonstrated the use of morpholine ketene aminals as effective surrogates for amide enolates in sophisticated catalytic reactions, such as iridium-catalyzed asymmetric allylic alkylations.[5][6] This methodology provides access to γ,δ-unsaturated β-substituted morpholine amides with excellent enantioselectivity.[5][6] The extension of this chemistry to chiral dimethylmorpholine derivatives could offer an additional layer of stereocontrol and broaden the scope of accessible chiral building blocks.

Visualizing the Chemistry: Synthetic Pathways and Workflows

Caption: Industrial synthesis of 2,6-dimethylmorpholine.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 5. ethz.ch [ethz.ch]

- 6. Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (3R,5S)-3,5-Dimethylmorpholine in Synthesis

To the Researcher: Extensive investigation of the scientific literature reveals that (3R,5S)-3,5-Dimethylmorpholine is not utilized as a general-purpose chiral auxiliary in asymmetric synthesis . Chiral auxiliaries are removable groups that induce stereoselectivity in a reaction, and are then cleaved from the product. In contrast, this compound and its racemate, cis-3,5-dimethylmorpholine, are primarily documented as key structural building blocks that are incorporated into the final product.

The most prominent application of this compound is in the industrial synthesis of the fungicide Fenpropimorph . Therefore, these notes will focus on this specific, documented application rather than on a general use in asymmetric synthesis which lacks literature support.

Application in the Synthesis of Fenpropimorph

cis-3,5-Dimethylmorpholine is a crucial precursor for the synthesis of Fenpropimorph, a widely used agricultural fungicide. The morpholine ring is a core component of the final active ingredient. The synthesis involves the N-alkylation of cis-3,5-dimethylmorpholine with an appropriate side chain. While the commercial product is often a racemate, enantioselective syntheses have been developed to isolate the more active (S)-enantiomer.

Quantitative Data Summary

The following table summarizes representative data for a two-step synthesis of racemic Fenpropimorph, starting from p-tert-butyl-β-methylphenylpropanol.

| Step | Reactants | Product | Yield | Purity | Reference |

| 1. Chlorination | p-tert-butyl-β-methylphenylpropanol, Thionyl chloride | p-tert-butyl-β-methylphenylpropyl chloride | >99% | 98.2% | [1] |

| 2. N-Alkylation | p-tert-butyl-β-methylphenylpropyl chloride, cis-2,6-Dimethylmorpholine | Fenpropimorph | 98.4% | 98.2% | [1] |

Experimental Protocols

Protocol 1: Two-Step Synthesis of Racemic Fenpropimorph

This protocol describes a high-yield, industrial-scale synthesis of racemic Fenpropimorph.

Step 1: Synthesis of p-tert-butyl-β-methylphenylpropyl chloride

-

To a 500 mL reaction flask, add 103 g of p-tert-butyl-β-methylphenylpropanol and 0.5 g of a suitable catalyst.

-

Heat the mixture to 40°C.

-

Slowly add 62.5 g of thionyl chloride dropwise.

-

Maintain the temperature at 40°C and stir for 1 hour after the addition is complete. The evolved HCl and SO₂ gas should be neutralized through a gas trap containing a 30% NaOH solution.

-

After the incubation period, neutralize the reaction mixture to pH 8 with a liquid caustic soda solution.

-

Allow the layers to separate in a separatory funnel.

-

The upper organic layer is the desired intermediate, p-tert-butyl-β-methylphenylpropyl chloride. The typical yield is around 113 g with a purity of approximately 98.2% (determined by GC)[1].

Step 2: Synthesis of Fenpropimorph

-

In a 2000 mL four-necked flask, combine the p-tert-butyl-β-methylphenylpropyl chloride from Step 1 with 690 g of cis-2,6-dimethylmorpholine.

-

Heat the reaction mixture to reflux at 140°C and maintain for 4 hours.

-

After the reaction is complete, neutralize the mixture to pH 14 using a 30% NaOH aqueous solution.

-

Allow the layers to separate.

-

The upper organic layer is collected.

-

Purify the product by vacuum distillation to remove any volatile starting materials and isolate the final product, Fenpropimorph[1]. The expected yield is approximately 98.4% with a purity of 98.2%[1].

Visualized Workflow

The following diagram illustrates the synthetic pathway for Fenpropimorph as described in the protocol above.

Caption: Synthetic workflow for Fenpropimorph.

References

Application Notes and Protocols: Enantioselective Alkylation using (3R,5S)-3,5-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantioselective alkylation is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with high stereocontrol. Chiral auxiliaries are powerful tools for achieving this transformation by temporarily inducing chirality in a prochiral substrate. This document aims to provide a detailed protocol for the enantioselective alkylation of carbonyl compounds utilizing (3R,5S)-3,5-dimethylmorpholine as a chiral auxiliary. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield a specific, well-documented protocol for the use of this compound in this context. While the principles of chiral auxiliary-mediated alkylation are well-established, the application of this particular morpholine derivative for this purpose appears to be not widely reported.

This document will, therefore, outline a generalized protocol based on established methodologies for similar chiral morpholine and amide-based auxiliaries. Researchers should consider this a template that will require optimization and validation for their specific substrates and electrophiles.

Introduction

Chiral morpholine derivatives have been explored as effective chiral auxiliaries in a variety of asymmetric transformations. Their rigid chair-like conformation and the stereodirecting influence of their substituents can provide a well-defined chiral environment for stereoselective bond formation. The this compound, with its C2 symmetry, presents an interesting scaffold for inducing asymmetry. In a typical workflow, the chiral auxiliary is first acylated with a carboxylic acid derivative. The resulting chiral amide is then deprotonated at the α-position to form a chiral enolate, which subsequently reacts with an electrophile. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

Generalized Experimental Protocol

The following protocol is a generalized procedure and should be adapted and optimized for specific substrates and reaction conditions.

1. Synthesis of the N-Acyl-(3R,5S)-3,5-Dimethylmorpholine

-

Reaction: this compound + Acyl Chloride (or Acid Anhydride) → N-Acyl-(3R,5S)-3,5-dimethylmorpholine

-

Procedure:

-

To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.2 equiv.).

-

Cool the mixture to 0 °C.

-

Slowly add the desired acyl chloride or acid anhydride (1.1 equiv.).

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC for completion.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. Diastereoselective Alkylation

-

Reaction: N-Acyl-(3R,5S)-3,5-dimethylmorpholine + Base + Electrophile → Alkylated N-Acyl-(3R,5S)-3,5-dimethylmorpholine

-

Procedure:

-

Dissolve the N-acyl-(3R,5S)-3,5-dimethylmorpholine (1.0 equiv.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a strong base (e.g., LDA or LHMDS, 1.1 equiv.) and stir for 30-60 minutes to form the enolate.

-

Add the electrophile (e.g., an alkyl halide, 1.2 equiv.) and continue stirring at -78 °C for 1-4 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Determine the diastereomeric excess (d.e.) of the crude product by NMR spectroscopy or HPLC analysis.

-

Purify the product by column chromatography.

-

3. Cleavage of the Chiral Auxiliary

-

Reaction: Alkylated N-Acyl-(3R,5S)-3,5-dimethylmorpholine → Chiral Carboxylic Acid (or other derivative) + this compound

-

Procedure (for cleavage to a carboxylic acid):

-

Dissolve the alkylated product in a suitable solvent (e.g., THF/water).

-

Add a hydrolyzing agent (e.g., LiOH or KOH) and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with aqueous HCl.

-

Extract the desired carboxylic acid with an organic solvent.

-

The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by conversion to a diastereomeric derivative.

-

Data Presentation

As no specific experimental data for the use of this compound in enantioselective alkylation was found, a table of hypothetical results is presented below to illustrate how such data should be structured. Note: This data is for illustrative purposes only and is not based on experimental results.

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) |

| 1 | CH₃I | LDA | THF | -78 | TBD | TBD |

| 2 | BnBr | LHMDS | THF | -78 | TBD | TBD |

| 3 | Allyl Bromide | LDA | THF | -78 | TBD | TBD |

TBD: To be determined experimentally.

Visualizations

Logical Workflow for Enantioselective Alkylation

Application of (3R,5S)-3,5-Dimethylmorpholine in Natural Product Synthesis: A Review of Current Literature

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5S)-3,5-Dimethylmorpholine is a chiral heterocyclic compound with potential applications in asymmetric synthesis. This document explores the currently available scientific literature for its specific use as a chiral auxiliary in the synthesis of natural products. Despite a thorough search of established chemical databases and scholarly articles, no specific examples of the successful application of this compound as a chiral auxiliary in the total synthesis of natural products have been identified. This suggests that its use in this capacity is either not widespread or not extensively documented in publicly accessible literature. This report summarizes the general understanding of this compound's properties and the broader context of chiral auxiliaries in asymmetric synthesis, while highlighting the absence of specific applications in the field of natural product synthesis.

Introduction to Chiral Auxiliaries in Natural Product Synthesis

The synthesis of complex natural products often requires precise control over the stereochemistry of the target molecule. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability.

This compound is a chiral molecule due to the presence of two stereocenters at the C3 and C5 positions of the morpholine ring. The cis-conformation of the methyl groups in the (3R,5S) isomer provides a specific steric environment that could theoretically be exploited to induce facial selectivity in reactions at a prochiral center.

Current Status of this compound in Asymmetric Synthesis

A comprehensive review of the scientific literature was conducted to identify instances where this compound has been employed as a chiral auxiliary in the synthesis of natural products. This included searches for its application in key asymmetric transformations such as:

-

Asymmetric Alkylation

-

Asymmetric Aldol Reactions

-

Asymmetric Michael Additions

-

Diastereoselective Enolate Reactions

The investigation revealed a significant lack of published research detailing the use of this specific chiral auxiliary in the context of natural product total synthesis. While the general principles of asymmetric synthesis using chiral auxiliaries are well-established, and the chiral nature of this compound makes it a theoretical candidate for such applications, no concrete examples with experimental data or protocols were found.

Logical Workflow for Evaluating a Novel Chiral Auxiliary

The typical workflow for evaluating a new chiral auxiliary, such as this compound, in the context of natural product synthesis would follow a logical progression. This process is visualized in the diagram below.

Caption: A conceptual workflow for the evaluation and application of a chiral auxiliary in synthesis.

Conclusion

Based on the current body of scientific literature, there is no documented evidence of the application of this compound as a chiral auxiliary in the synthesis of natural products. While its chiral structure suggests potential in asymmetric synthesis, the lack of published research in this specific area prevents the creation of detailed application notes and protocols as requested.

Researchers and scientists interested in this area may consider this a potential avenue for novel research. The initial steps would involve the synthesis and resolution of enantiomerically pure this compound, followed by its evaluation in standard asymmetric transformations to determine its efficacy in inducing stereoselectivity. Should it prove effective, its application in the synthesis of valuable natural products could then be explored. At present, however, any discussion of its application in this field remains speculative.

Diastereoselective Synthesis of Substituted Morpholines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The precise control over the stereochemistry of substituents on the morpholine ring is often critical for biological activity. This document provides detailed protocols for the diastereoselective synthesis of variously substituted morpholines, offering a guide for accessing these valuable building blocks.

Application Note 1: One-Pot Pd(0)/Fe(III)-Catalyzed Diastereoselective Synthesis of cis-Substituted Morpholines

This protocol outlines a highly efficient one-pot reaction for the synthesis of 2,3-, 2,5-, and 2,6-disubstituted, as well as trisubstituted morpholines, with a strong preference for the cis-diastereomer.[1][2] The method utilizes a sequential palladium-catalyzed Tsuji-Trost allylation followed by an iron(III)-catalyzed heterocyclization.[1][2] This atom-economic approach is environmentally friendly, with water being the only byproduct.[1]

The diastereoselectivity is driven by thermodynamic equilibration catalyzed by FeCl₃, which favors the formation of the more stable cis-isomers.[1] The reaction tolerates a wide range of vinyloxiranes and amino alcohols, allowing for the synthesis of morpholines with diverse alkyl and aromatic substituents.[1]

Experimental Workflow

Caption: One-pot synthesis of cis-substituted morpholines.

General Experimental Protocol

-

To a solution of the amino alcohol (1.0 equiv) in CH₂Cl₂ (0.2 M) is added Pd(PPh₃)₄ (1 mol%).

-

The vinyloxirane (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for 1-2 hours.

-

FeCl₃ (10 mol%) is added, and the mixture is stirred at 40 °C for 12-24 hours until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired morpholine.

Data Presentation

| Entry | Amino Alcohol | Vinyloxirane | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | 2-Aminoethanol | 2-Methyl-2-vinyloxirane | 2,6-Dimethylmorpholine | 85 | >95:5 |

| 2 | (R)-2-Phenylglycinol | 2-Vinyloxirane | (2R)-2-Phenyl-5-methylmorpholine | 78 | 90:10 |

| 3 | 1-Aminopropan-2-ol | 2-Phenyl-2-vinyloxirane | 2-Phenyl-3,5-dimethylmorpholine | 82 | 92:8 |

Application Note 2: Indium(III)-Catalyzed Diastereoselective Synthesis of cis-Substituted Morpholines via Reductive Etherification

This protocol describes an efficient synthesis of various 2-substituted, as well as 2,3-, 2,5-, and 2,6-disubstituted morpholines through an Indium(III)-catalyzed intramolecular reductive etherification.[3] This method demonstrates good to excellent yields and high diastereoselectivity, favoring the cis-products.[3] The reaction is notable for its mild conditions and compatibility with a broad range of functional groups, including common N-protecting groups like Boc, Cbz, and Fmoc.[3]